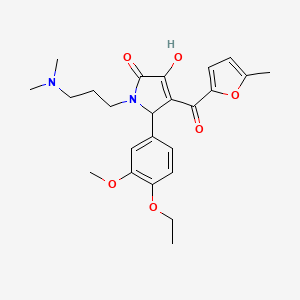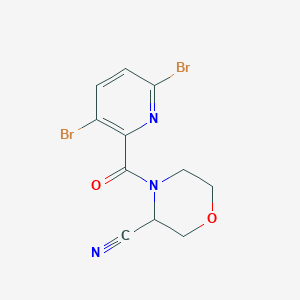
5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one (5-MAPT) is an organic compound and a derivative of 1,2,4-triazole. It is a heterocyclic aromatic compound with a broad range of applications in the field of organic chemistry. 5-MAPT is commonly used in the synthesis of a diverse range of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of heterocyclic compounds, as well as in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Scientific Research Applications
Biosensing and Pathogen Detection
AMPT has been employed in the development of rapid and selective biosensing systems for detecting foodborne pathogens. For instance, researchers designed a portable bio-sensing platform using disposable bacterial-sensor chips. These chips consist of anti-Staphylococcus aureus antibodies immobilized on a matrix of AuNPs-Cu-MOF@SPE (screen-printed electrodes). The system allows for the 20-minute analysis of food and water samples contaminated with S. aureus . The high sensitivity, wide dynamic range, and selectivity of this platform make it valuable for food safety monitoring.
Organic Synthesis and Medicinal Chemistry
AMPT serves as a building block for further organic synthesis. Its unique structure, which includes a five-membered heterocyclic furan ring, makes it versatile for constructing more complex molecules. Researchers have explored its potential applications in pharmaceutical testing. By incorporating AMPT into drug candidates, scientists can explore its effects on biological targets and optimize drug properties.
Supramolecular Chemistry and Chirality
Chirality—the property of asymmetry in molecules—plays a crucial role in supramolecular chemistry. Researchers investigate how chiral monomers, like AMPT, transfer their chirality to complex supramolecular architectures. Understanding this mechanism is essential for designing functional materials, sensors, and catalysts . AMPT’s chiral properties contribute to this field.
Biological Activity and Drug Design
AMPT’s structural features make it an interesting scaffold for designing bioactive compounds. Researchers can modify its substituents to enhance specific interactions with biological targets. By understanding its binding modes and biological effects, they can develop AMPT derivatives with potential therapeutic applications.
Magar, H. S., Hemdan, B. A., Rashdan, H. R. M., & Hassan, R. Y. A. (2024). Rapid and Selective Detection of Foodborne Pathogens Using a Disposable Bio-sensing System Designed by Stepwise Antibody Immobilization on AuNPs@Cu-MOF NanocompositeJournal of Analysis and Testing, 2024. Molecule: Methyl 5-(4-aminophenyl)furan-2-carboxylate. Available at: link Introduction to Chirality in Supramolecular Chemistry. Molecules, 29(2), 472. Available at: link
properties
IUPAC Name |
5-(4-aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-15(11-7-9-12(16)10-8-11)17-14(20)19(18-15)13-5-3-2-4-6-13/h2-10,18H,16H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDXPXDNFYKSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenyl)-5-methyl-2-phenyl-1,2,4-triazolan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2821520.png)
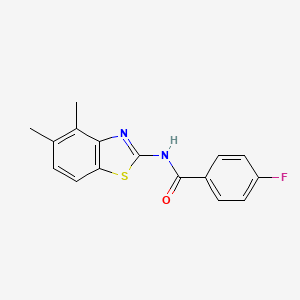
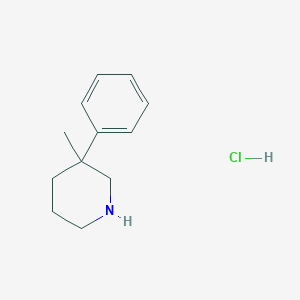
![5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2821524.png)
![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2821525.png)
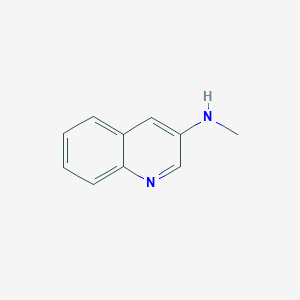

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2821529.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2821532.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2821534.png)
